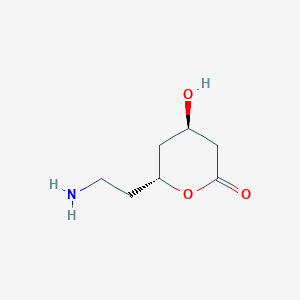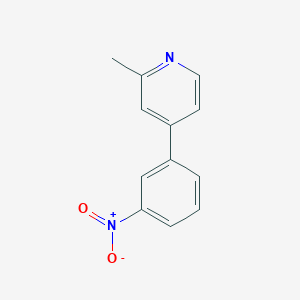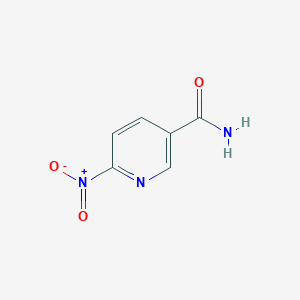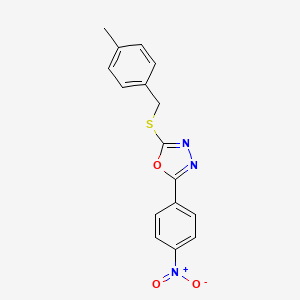
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-メチルベンジル)チオ)-5-(4-ニトロフェニル)-1,3,4-オキサジアゾールは、オキサジアゾールファミリーに属する複素環式化合物です。この化合物は、1,3,4-オキサジアゾール環の存在によって特徴付けられます。1,3,4-オキサジアゾール環は、2つの窒素原子と1つの酸素原子を含む5員環です。
準備方法
合成経路と反応条件
2-((4-メチルベンジル)チオ)-5-(4-ニトロフェニル)-1,3,4-オキサジアゾールの合成は、一般的に、適切なチオセミカルバジドとカルボン酸またはその誘導体の環化を伴います。一般的な方法の1つは、4-メチルベンジルチオセミカルバジドと4-ニトロ安息香酸を、オキシ塩化リン (POCl3) などの脱水剤の存在下で反応させることです。反応は還流条件下で行われ、生成された生成物は再結晶により精製されます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップになります。これには、高収率と高純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。連続フローリアクターや自動合成システムを使用して、効率と再現性を向上させることができます。
化学反応の分析
反応の種類
2-((4-メチルベンジル)チオ)-5-(4-ニトロフェニル)-1,3,4-オキサジアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオエーテル基は、過酸化水素 (H2O2) またはm-クロロ過安息香酸 (m-CPBA) などの酸化剤を使用して、スルホキシドまたはスルホンに酸化できます。
還元: ニトロ基は、塩化スズ(II) (SnCl2) または鉄粉などの還元剤を酸性条件下で使用して、アミノ基に還元できます。
置換: 芳香環は、適切な試薬と条件を使用して、ニトロ化、スルホン化、またはハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: H2O2、m-CPBA
還元: SnCl2、鉄粉、塩酸 (HCl)
置換: 硝酸 (HNO3)、硫酸 (H2SO4)、ハロゲン (Cl2、Br2)
生成される主な生成物
酸化: スルホキシド、スルホン
還元: アミノ誘導体
置換: ニトロ、スルホニル、またはハロゲン化誘導体
科学研究への応用
2-((4-メチルベンジル)チオ)-5-(4-ニトロフェニル)-1,3,4-オキサジアゾールは、いくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な抗菌および抗真菌特性について調査されています。
医学: 特に抗炎症剤および抗がん剤の医薬品設計における薬理フォアとして、その可能性が探求されています。
産業: 特定の電子または光学特性を持つ新素材の開発に使用されます。
科学的研究の応用
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
2-((4-メチルベンジル)チオ)-5-(4-ニトロフェニル)-1,3,4-オキサジアゾールの作用機序は、その具体的な用途によって異なります。生物系では、この化合物は、酵素や受容体などの細胞標的に作用して、特定の経路の阻害または活性化につながる可能性があります。たとえば、その抗菌活性は、細菌細胞膜の破壊または必須酵素の阻害によるものと考えられます。
類似化合物の比較
類似化合物
- 2-((4-メチルベンジル)チオ)-5-フェニル-1,3,4-オキサジアゾール
- 2-((4-メチルベンジル)チオ)-5-(4-クロロフェニル)-1,3,4-オキサジアゾール
- 2-((4-メチルベンジル)チオ)-5-(4-メトキシフェニル)-1,3,4-オキサジアゾール
独自性
2-((4-メチルベンジル)チオ)-5-(4-ニトロフェニル)-1,3,4-オキサジアゾールは、4-メチルベンジルチオ基と4-ニトロフェニル基の両方が存在するために独特です。これらにより、明確な電子特性と立体特性が得られます。
類似化合物との比較
Similar Compounds
- 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole
- 2-((4-Methylbenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-((4-Methylbenzyl)thio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both the 4-methylbenzylthio and 4-nitrophenyl groups, which confer distinct electronic and steric properties
特性
分子式 |
C16H13N3O3S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13N3O3S/c1-11-2-4-12(5-3-11)10-23-16-18-17-15(22-16)13-6-8-14(9-7-13)19(20)21/h2-9H,10H2,1H3 |
InChIキー |
ZMTLLFOBDMILIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





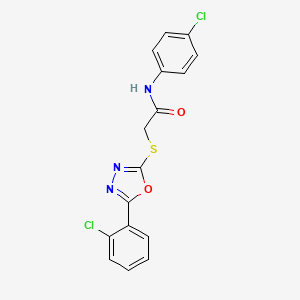
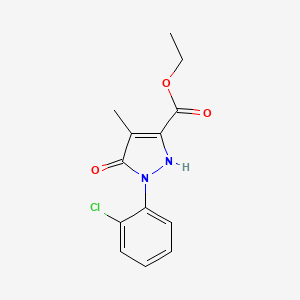
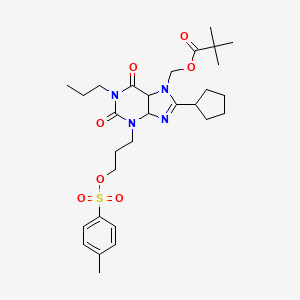
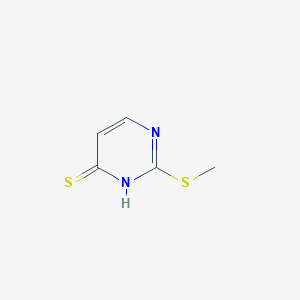

![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)

